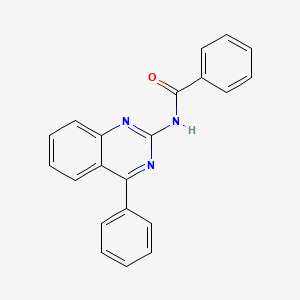
N-(4-phenyl-2-quinazolinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-phenyl-2-quinazolinyl)benzamide, also known as PBQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PBQ belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(4-phenyl-2-quinazolinyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(4-phenyl-2-quinazolinyl)benzamide also inhibits the activity of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
N-(4-phenyl-2-quinazolinyl)benzamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, N-(4-phenyl-2-quinazolinyl)benzamide has been shown to have anti-inflammatory and analgesic effects. N-(4-phenyl-2-quinazolinyl)benzamide has also been shown to have anticonvulsant and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-phenyl-2-quinazolinyl)benzamide is its ability to inhibit the growth of cancer cells. N-(4-phenyl-2-quinazolinyl)benzamide has also been shown to have a low toxicity profile, making it a potential candidate for drug development. However, N-(4-phenyl-2-quinazolinyl)benzamide has some limitations for lab experiments. N-(4-phenyl-2-quinazolinyl)benzamide is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, N-(4-phenyl-2-quinazolinyl)benzamide has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-phenyl-2-quinazolinyl)benzamide. One potential direction is to investigate the potential of N-(4-phenyl-2-quinazolinyl)benzamide as a treatment for other diseases, such as neurodegenerative disorders. Another direction is to develop more effective methods for administering N-(4-phenyl-2-quinazolinyl)benzamide, such as developing prodrugs or improving its solubility. Additionally, further research is needed to fully understand the mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide and its potential applications in medicine.
Conclusion:
In conclusion, N-(4-phenyl-2-quinazolinyl)benzamide is a promising compound with potential therapeutic applications. N-(4-phenyl-2-quinazolinyl)benzamide has been shown to have anticancer, anti-inflammatory, analgesic, anticonvulsant, and neuroprotective effects. While N-(4-phenyl-2-quinazolinyl)benzamide has some limitations for lab experiments, its low toxicity profile and potential efficacy make it a candidate for drug development. Further research is needed to fully understand the mechanism of action of N-(4-phenyl-2-quinazolinyl)benzamide and its potential applications in medicine.
Métodos De Síntesis
N-(4-phenyl-2-quinazolinyl)benzamide can be synthesized by the reaction between 4-phenyl-2-aminobenzamide and 2-nitrobenzaldehyde in the presence of a catalyst. The reaction yields N-(4-phenyl-2-quinazolinyl)benzamide as a yellow crystalline solid with a melting point of 252-254°C and a molecular weight of 324.39 g/mol.
Aplicaciones Científicas De Investigación
N-(4-phenyl-2-quinazolinyl)benzamide has shown promising results in various scientific research applications. One of the most significant applications of N-(4-phenyl-2-quinazolinyl)benzamide is its ability to inhibit the growth of cancer cells. N-(4-phenyl-2-quinazolinyl)benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(4-phenyl-2-quinazolinyl)benzamide has been shown to inhibit the proliferation of cancer cells by regulating the cell cycle.
Propiedades
IUPAC Name |
N-(4-phenylquinazolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O/c25-20(16-11-5-2-6-12-16)24-21-22-18-14-8-7-13-17(18)19(23-21)15-9-3-1-4-10-15/h1-14H,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFAASDEMCDBNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-phenylquinazolin-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{3-methoxy-4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]phenyl}methanol](/img/structure/B5703700.png)
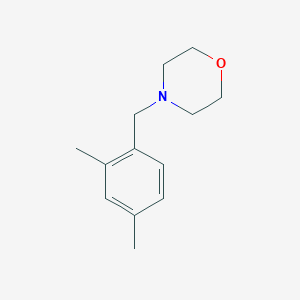
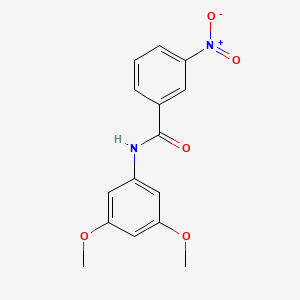
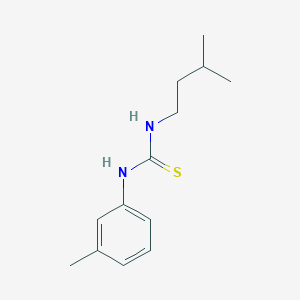
![6-chloro-7-[(2,4-difluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5703718.png)

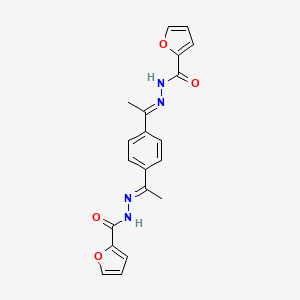
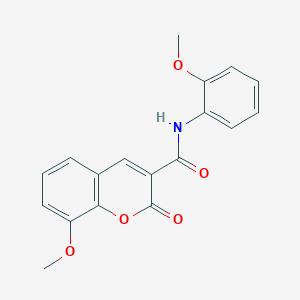
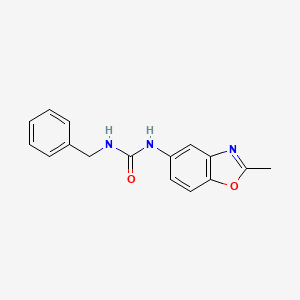
![N'-[4-methoxy-3-(methoxymethyl)benzylidene]-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5703759.png)
![5-methyl-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoic acid](/img/structure/B5703789.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5703791.png)
![N-[4-(3-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5703795.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)